3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide
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Overview
Description
3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide is a chemical compound with the molecular formula C22H20F2N2O3S and a molecular weight of 430.4676 g/mol . This compound is known for its unique structure, which includes a benzylsulfamoyl group and a difluorophenyl group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(benzylsulfamoyl)phenylboronic acid with 2,4-difluorophenylpropanamide under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylsulfamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide involves its interaction with specific molecular targets. The benzylsulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorophenyl group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide include:
4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: Known for its antimicrobial activity.
3-formylphenylboronic acid and 4-formylphenylboronic acid: Used as synthetic intermediates in organic synthesis.
Properties
CAS No. |
5550-94-7 |
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Molecular Formula |
C22H20F2N2O3S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide |
InChI |
InChI=1S/C22H20F2N2O3S/c23-18-9-12-21(20(24)14-18)26-22(27)13-8-16-6-10-19(11-7-16)30(28,29)25-15-17-4-2-1-3-5-17/h1-7,9-12,14,25H,8,13,15H2,(H,26,27) |
InChI Key |
AGXUJEJIAFOPFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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